molecular formula C13H9Cl2N3O2S B2833403 N-(2,5-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-66-6

N-(2,5-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2833403
CAS RN: 443329-66-6
M. Wt: 342.19
InChI Key: SHTVBRVPAPQNEF-UHFFFAOYSA-N
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Description

“N-(2,5-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 6-methyluracil with 2-chloromethyltiiran affords 6-methyl-3-(thietan-3-yl)uracil. Its subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroaceta­mide resulted in N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide .

Scientific Research Applications

Antimicrobial Activity

Synthetic efforts have led to the development of thiazolo[3,2-a]pyrimidine derivatives that exhibit significant antimicrobial activities. These compounds were synthesized through various chemical reactions, including cyclocondensation and treatment with different reagents, and were tested against bacterial and fungal strains, showing inhibition comparable to or greater than standard drugs in some cases. The antimicrobial activity suggests a potential application in developing new antibacterial and antifungal agents (Gein et al., 2015), (Kolisnyk et al., 2015).

Anti-inflammatory and Analgesic Activities

Thiazolo[3,2-a]pyrimidine derivatives have also been evaluated for their anti-inflammatory and antinociceptive (pain-relieving) activities. The design and synthesis of these compounds involved starting materials like 4-fluoroaniline and ethylacetoacetate, leading to derivatives that showed significant activities in rat models. This highlights their potential application in developing new anti-inflammatory and analgesic drugs (Alam et al., 2010).

Antitumor Activity

The synthesis of novel heterocyclic compounds containing thiazolo[3,2-a]pyrimidine and their derivatives demonstrated antitumor activities in vitro. These studies involved the preparation of compounds with complex molecular structures, which were then applied to various cancer cell lines to evaluate their efficacy. The findings indicate the potential of thiazolo[3,2-a]pyrimidine derivatives in cancer therapy, suggesting an area of application for the mentioned compound (Khalifa et al., 2015).

Dyeing Polyester Fibers

Thiazolo[3,2-a]pyrimidine derivatives have been applied in the synthesis of disperse dyes for polyester fabrics. These novel synthesized compounds not only provided desired color characteristics but also exhibited biological activities such as antioxidant and antimicrobial properties. This dual functionality suggests their application in creating sterile or biologically active fabrics for various uses (Khalifa et al., 2015).

Future Directions

The future directions for “N-(2,5-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide” could involve further exploration of its therapeutic potential. Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential . The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .

properties

IUPAC Name

N-(2,5-dichlorophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O2S/c14-7-1-2-9(15)10(5-7)17-11(19)8-6-16-13-18(12(8)20)3-4-21-13/h1-2,5-6H,3-4H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTVBRVPAPQNEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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